2-Bromo-5-(chloromethyl)pyridine
Overview
Description
Synthesis Analysis
The synthesis of pyridine derivatives, including 2-Bromo-5-(chloromethyl)pyridine, often involves the immobilization on polystyrene through selective introduction of linkers, demonstrating the compound's utility in generating synthons and chromophores for library construction (Pierrat, Gros, & Fort, 2005).
Molecular Structure Analysis
Molecular structure analyses of bromo and chloro substituted pyridine derivatives highlight their complex geometry and interactions. Studies on similar structures reveal the significance of halogen atoms in affecting molecular conformation and stability, providing insight into the structural dynamics of 2-Bromo-5-(chloromethyl)pyridine (Neverov, Feng, Hamilton, & Brown, 2003).
Chemical Reactions and Properties
2-Bromo-5-(chloromethyl)pyridine participates in various chemical reactions due to its reactive bromo and chloromethyl groups. It is involved in cross-coupling reactions, demonstrating its applicability in synthesizing complex organic frameworks (Wu, Porter, Frennesson, & Saulnier, 2022).
Scientific Research Applications
Agrochemicals and Pharmaceuticals
- Field : Agrochemical and Pharmaceutical Industries .
- Application : “2-Bromo-5-(chloromethyl)pyridine” is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Method : The synthesis involves the chlorination of 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
Synthesis of Novel Halopyridinylboronic Acids and Esters
- Field : Organic Chemistry .
- Application : “2-Bromo-5-(chloromethyl)pyridine” is used in the synthesis of novel halopyridinylboronic acids and esters .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The results or outcomes of this application are not provided in the source .
Synthesis of 5,5’-dimethyl-2,2’-bipyridine
- Field : Organic Chemistry .
- Application : “2-Bromo-5-(chloromethyl)pyridine” is used as a starting reagent for the synthesis of 5,5’-dimethyl-2,2’-bipyridine .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : The results or outcomes of this application are not provided in the source .
Synthesis of 2-bromo-6-hydroxymethylpyridine alcohol
- Field : Organic Chemistry .
- Application : “2-Bromo-5-(chloromethyl)pyridine” is used in the synthesis of 2-bromo-6-hydroxymethylpyridine alcohol .
- Method : The synthesis involves using N,N-dimethylformamide (DMF) as the electrophile followed by borohydride reduction .
- Results : The results or outcomes of this application are not provided in the source .
Pyridinium Salts
- Field : Organic Chemistry .
- Application : “2-Bromo-5-(chloromethyl)pyridine” is used in the synthesis of structurally diverse pyridinium salts, which are quite familiar structures in many natural products and bioactive pharmaceuticals .
- Method : The specific method of synthesis is not mentioned in the source .
- Results : Pyridinium salts have played an intriguing role in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
Safety And Hazards
properties
IUPAC Name |
2-bromo-5-(chloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBELEIMYZJJCDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80423713 | |
Record name | 2-bromo-5-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(chloromethyl)pyridine | |
CAS RN |
168173-56-6 | |
Record name | 2-bromo-5-(chloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80423713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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